molecular formula C14H19N3O3 B12093939 tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

Cat. No.: B12093939
M. Wt: 277.32 g/mol
InChI Key: BQMGTYZKVPSUJN-UHFFFAOYSA-N
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Description

tert-Butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is a benzimidazole-derived carbamate compound featuring a hydroxymethyl substituent at the 6-position of the benzimidazole core and a tert-butyl carbamate group on the methylene bridge. This structure is frequently utilized in medicinal chemistry as a synthetic intermediate for drug discovery, particularly in the development of kinase inhibitors and protease modulators.

Synthetic routes for this compound often involve multi-step protocols. For example, describes a method using tert-butyl carbamate protection under anhydrous THF and K₂CO₃-mediated deprotection, albeit with low yield (5%), highlighting synthetic challenges . Alternative approaches may leverage hydrazine-mediated coupling or DCC/NHS activation, as seen in related benzimidazole derivatives .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl N-[[6-(hydroxymethyl)-1H-benzimidazol-2-yl]methyl]carbamate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)15-7-12-16-10-5-4-9(8-18)6-11(10)17-12/h4-6,18H,7-8H2,1-3H3,(H,15,19)(H,16,17)

InChI Key

BQMGTYZKVPSUJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Condensation of Substituted o-Phenylenediamines

The benzimidazole core is typically constructed via acid-catalyzed cyclization of o-phenylenediamine derivatives . For the target compound, the precursor must bear a hydroxymethyl group at position 5 (post-cyclization position 6). A validated approach involves:

  • Synthesis of 5-(hydroxymethyl)-o-phenylenediamine :

    • Starting from 4-nitro-3-(hydroxymethyl)aniline, reduction with sodium sulfide (Na<sub>2</sub>S) under inert atmosphere yields the diamine.

    • Key conditions : 80°C, 6 hours, 85% yield.

  • Cyclization with tert-butyl cyano carbamate :

    • Reaction with tert-butyl cyano carbamate in refluxing ethanol (pH 4, HCl) forms the benzimidazole ring.

    • Mechanism : Nucleophilic attack by the diamine’s amine groups on the electrophilic cyanate carbon, followed by dehydration.

Example :

"Condensation of 5-(hydroxymethyl)-o-phenylenediamine with tert-butyl cyano carbamate at pH 4 produced the benzimidazole carbamate in 73% yield after crystallization from methanol/ethyl acetate".

Post-Synthetic Introduction of Hydroxymethyl Group

Chloromethylation-Hydrolysis Strategy

For substrates lacking the hydroxymethyl group, chloromethylation followed by hydrolysis offers a robust pathway:

  • Chloromethylation at position 6 :

    • React the pre-formed benzimidazole with formaldehyde and HCl in the presence of ZnCl<sub>2</sub> at 50°C.

    • Regioselectivity : Directed by the electron-rich benzimidazole nitrogen atoms, favoring position 6.

  • Hydrolysis to hydroxymethyl :

    • Treat the chloromethyl intermediate with 1M NaOH at 60°C for 2 hours.

    • Yield : 89% after neutralization and extraction.

Spectroscopic validation :

  • ¹H NMR (DMSO-d<sub>6</sub>) : δ 1.41 (s, 9H, tert-butyl), 4.63 (s, 2H, CH<sub>2</sub>OH), 5.12 (s, 2H, NCH<sub>2</sub>).

  • IR (cm⁻¹) : 1705 (C=O, carbamate), 3250 (O-H).

Carbamate Group Installation

tert-Butyl Carbamate Protection

The tert-butyl carbamate (Boc) group is introduced via Schotten-Baumann reaction :

  • Reaction conditions :

    • Treat 2-(aminomethyl)-6-(hydroxymethyl)-1H-benzimidazole with tert-butyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

    • Stoichiometry : 1.2 equivalents of tert-butyl chloroformate to prevent di-substitution.

  • Workup :

    • Extract with 5% citric acid to remove excess TEA, followed by drying over MgSO<sub>4</sub>.

    • Yield : 78% after silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization note :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase yield to 84% by enhancing interfacial reactivity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
o-Phenylenediamine route5-(hydroxymethyl)-o-phenylenediamineCyclization7398
Chloromethylation2-(aminomethyl)-1H-benzimidazoleHydrolysis of CH<sub>2</sub>Cl8997
Boc protection2-(aminomethyl)-6-CH<sub>2</sub>OH-benzimidazoleSchotten-Baumann reaction7899

Trade-offs :

  • The o-phenylenediamine route is step-efficient but requires access to specialized diamines.

  • Chloromethylation offers flexibility but demands harsh conditions risking side reactions.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the cyclization step reduces reaction time from 6 hours to 20 minutes, achieving 81% yield at 100 g scale.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product) for the chloromethylation route, reducible to 5.1 via solvent recycling.

  • PMI (Process Mass Intensity) : 32 for Boc protection, optimized to 24 using catalytic TEA .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, inhibiting their activity or altering their function. The carbamate moiety can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to chloro or unsubstituted analogs, which may improve aqueous solubility but reduce passive membrane permeability .

Synthetic Accessibility : Derivatives with halogens (e.g., Cl, Br) or trifluoromethyl groups often require harsh conditions, as seen in , whereas hydroxymethyl-containing compounds face challenges in protecting group strategies .

Bioavailability Predictors : Per , the target compound’s polar surface area (~100–120 Ų) and rotatable bond count (~5–7) suggest moderate oral bioavailability in rats, though likely lower than chloro analogs due to higher hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen-Bonding Capacity: The hydroxymethyl group introduces two additional hydrogen-bond donors/acceptors compared to chloro derivatives, impacting solubility and permeation rates .
  • Thermal Stability : Benzimidazole carbamates generally exhibit high thermal stability (e.g., melting points >170°C, as in ), but hydroxymethyl substitution may lower melting points due to reduced crystallinity .
  • Metabolic Stability : tert-Butyl carbamate groups are typically resistant to enzymatic hydrolysis, whereas methyl carbamates (e.g., ) may undergo faster metabolic degradation .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves sequential alkylation and carbamate protection. For example, alkylation of the benzimidazole core with hydroxymethyl groups can be achieved using hydroxymethyl halides under basic conditions (e.g., NaH in DMF) . Subsequent carbamate formation via reaction with tert-butyl chloroformate requires anhydrous conditions and a base like triethylamine to neutralize HCl byproducts . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents to minimize side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

  • Methodology :

  • 1H/13C NMR : Key for confirming the hydroxymethyl (-CH2OH) and carbamate (-OC(O)NH-) groups. The benzimidazole protons typically appear as singlet(s) near δ 7.5–8.5 ppm, while tert-butyl protons resonate as a singlet at ~δ 1.4 ppm .
  • LC-MS (ESI+) : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95% by UV integration at 254 nm) .
  • IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm⁻¹, and O-H stretches (hydroxymethyl) at ~3200–3400 cm⁻¹ .

Advanced Research Questions

Q. How does the hydroxymethyl substituent at position 6 influence biological activity compared to halogenated analogs (e.g., fluoro, chloro)?

  • Methodology :

  • Comparative SAR Studies : Substitute the hydroxymethyl group with halogens (e.g., via bromination or fluorination) and evaluate antimicrobial/antiproliferative activity. For example, fluoro analogs (e.g., tert-butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate) show enhanced membrane permeability due to increased lipophilicity, while hydroxymethyl derivatives may improve solubility and hydrogen-bonding interactions .
  • Biological Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays, or cancer cell lines (e.g., MCF-7) via MTT assays. Hydroxymethyl groups may reduce cytotoxicity compared to halogenated analogs, as seen in similar benzimidazole derivatives .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during benzimidazole core functionalization?

  • Methodology :

  • Controlled Alkylation : Use bulky bases (e.g., LDA) to deprotonate the benzimidazole nitrogen selectively, minimizing multiple alkylations .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxymethyl as a silyl ether) before carbamate formation .
  • In Situ Monitoring : Employ HPLC or inline FTIR to detect intermediates and terminate reactions at optimal conversion points .

Q. How can the compound’s stability under physiological conditions (pH, temperature) be assessed for drug delivery applications?

  • Methodology :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the carbamate group to yield free amine) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C to guide storage conditions .

Mechanistic and Methodological Considerations

Q. What computational tools are effective for predicting binding modes of this compound with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., Plasmodium dihydrofolate reductase) to model interactions. The hydroxymethyl group may form hydrogen bonds with active-site residues .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories to identify critical interaction motifs .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Meta-Analysis : Normalize data using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Dose-Response Curves : Re-evaluate IC50/MIC values under consistent conditions (e.g., pH, serum content) to isolate compound-specific effects .

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